molecular formula C31H44O7 B1244358 Milbemycin A3 CAS No. 51570-36-6

Milbemycin A3

Cat. No. B1244358
CAS RN: 51570-36-6
M. Wt: 528.7 g/mol
InChI Key: ZLBGSRMUSVULIE-GSMJGMFJSA-N
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Description

Milbemycin A3 is a type of milbemycin, which are a group of macrolides chemically related to the avermectins . They are used in veterinary medicine as antiparasitic agents against worms, ticks, and fleas . Milbemycin A3 is an insecticide with acaricidal and nematocidal activities . It belongs to the family of Milbemycins, 16-membered macrocyclic lactone antibiotics with a 6,6-membered spiroketal ring system .


Synthesis Analysis

Milbemycins are products of fermentation by Streptomyces species . The biosynthetic cluster from S. bingchenggensis and S. nanchanggensis have been sequenced and analyzed . An alternative pathway to higher yields was demonstrated in 2017, when select genes from S. avermitilis were swapped out so the avermectin producer makes milbemycin instead .


Molecular Structure Analysis

The molecular formula of Milbemycin A3 is C31H44O7 . Its average mass is 528.677 Da and its monoisotopic mass is 528.308716 Da .


Chemical Reactions Analysis

The production of Milbemycin A3/A4 in the supernatants was analyzed by high-pressure liquid chromatography (HPLC) using a Hypersil C18 column . In another study, the precursor biosynthetic pathways were reconstructed to fine-tune the supply of different acyl-coenzyme A precursors required for milbemycin biosynthesis .

Scientific Research Applications

Virus-Like Particle-Milbemycin A3/A4 Conjugates

Milbemycin A3/A4 has been utilized in immunological research. A study by Zeltiņš et al. (2017) involved synthesizing milbemycin A3/A4 derivatives for conjugation to protein carriers. These derivatives were coupled to Potato virus Y-like nanoparticles and used in mice immunization experiments, demonstrating the potential of milbemycin A3/A4 in vaccine development and immunological studies (Zeltiņš et al., 2017).

Genetic Engineering for Improved Production

Milbemycins A3/A4 are produced by Streptomyces bingchenggensis and have applications in agriculture and veterinary medicine. Research by Zhang et al. (2013) focused on genetically modifying S. bingchenggensis to improve the yield of milbemycins A3/A4, aiming for strains that produce these components as main metabolites. This advancement is significant for enhancing the efficiency and scalability of milbemycin A3/A4 production (Zhang et al., 2013).

Plasma Mutagenesis for Industrial Production

The study by Wang et al. (2014) explored the use of atmospheric and room temperature plasma (ARTP) mutation systems on Streptomyces bingchenggensis to produce milbemycins A3/A4 more efficiently. This approach aimed to develop alternative strategies for producing 5-oxomilbemycins A3/A4, crucial for synthesizing milbemycin oxime, demonstrating the potential of plasma mutagenesis in industrial applications (Wang et al., 2014).

Pathway-Specific Activation for Production Enhancement

Research by Zhang et al. (2016) characterized a pathway-specific activator, MilR, in the milbemycin biosynthetic gene cluster. This activator's overexpression significantly increased milbemycin A3/A4 production, highlighting the potential of genetic manipulation for enhancing antibiotic yield in industrial strains (Zhang et al., 2016).

Engineering Primary Metabolic Pathways

Liu et al. (2021) investigated the improvement of milbemycins production by engineering primary metabolic pathways in Streptomyces bingchenggensis. This approach focused on genome re-sequencing and metabolic engineering to increase the titer of milbemycins for commercial applications, offering insights into more efficient production strategies (Liu et al., 2021).

Safety And Hazards

Milbemycin A3 should be handled with care. Avoid contact with eyes, skin, and clothing. Use only with adequate ventilation. Wear personal protective equipment. Wash hands thoroughly after handling . It is not intended for human use .

Future Directions

The research progress made so far indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies and deeper understanding of the fundamentals of biosynthesis of milbemycin and the regulation of its production in S. bingchenggensis . This strategy might also be useful to construct high-yield strains with optimized component ratios of fermentation products in other Streptomyces .

properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBGSRMUSVULIE-GSMJGMFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058391
Record name Milbemectin
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Molecular Weight

528.7 g/mol
Source PubChem
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Flash Point

43 °C (Closed cup) /Ultiflora Miticide/
Record name MILBEMECTIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C)., Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C)
Record name MILBEMECTIN
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Density

1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C
Record name MILBEMECTIN
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Vapor Pressure

9.8X10-11 mm Hg at 20 °C
Record name MILBEMECTIN
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Mechanism of Action

... Milbeknock acts on the nervous system mediated with inhibitory neurotransmitter, GABA (g-Amino butyric acid). /Milbeknock/
Record name MILBEMECTIN
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Product Name

Milbemycin A3

Color/Form

White, crystalline powder (Technical grade)

CAS RN

51596-10-2, 51570-36-6, 122666-95-9
Record name (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B
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Record name MILBEMYCIN A3
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Melting Point

212-215 °C
Record name MILBEMECTIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
212
Citations
Y Zhang, H He, H Liu, H Wang… - Microbial cell …, 2016 - microbialcellfactories.biomedcentral …
… Overexpression of an extra copy of milR under the control of its native promoter significantly increased production of milbemycin A3/A4 in a high-producing industrial strain S. …
L Li, D Zhou, A Chen, J Huang, H Zhang… - The Journal of …, 2015 - nature.com
… Comparison of the 1H NMR data (Table 1) of 1 with those of the milbemycin A3 suggested that 1 was similar to milbemycin A3 9. The differences between 1 and milbemycin A3 were …
Number of citations: 3 www.nature.com
S SADAKANE, K TANAKA, E MURAOKA, M Ando - J Pesticide Science, 1992 - jlc.jst.go.jp
The metabolic fates of milbemycin A3 and A4 (M. A3 and M. A4) were examined by oral administration of M. A3 and M. A4 labeled with 3H at 5-position to male and female rats at 5 mg/…
Number of citations: 6 jlc.jst.go.jp
H Wang, X Cheng, Y Liu, S Li, Y Zhang, X Wang… - Applied microbiology …, 2020 - Springer
… This work focused on abolishing α9, α10, and β-family milbemycins and improving milbemycin A3/A4 production by identifying and engineering the gene participating in α9/α10 …
Number of citations: 10 link.springer.com
MS Kim, WJ Cho, MC Song, SW Park, K Kim, E Kim… - Microbial cell …, 2017 - Springer
… A simple metabolic engineering strategy also increased milbemycin A3/A4 titers in S. … further improvement of milbemycin A3/A4 titers by conventional metabolic engineering. …
Number of citations: 34 link.springer.com
K Nakagawa, K Sato, Y TSUKAMOTO… - The Journal of …, 1994 - jstage.jst.go.jp
… Milbemycin A3(2a) (600mg) was also converted by the strain. The culture broth was extracted and evaporated in a similar methodas for milbemycin A4.EtOAc extract wasseparated by a …
Number of citations: 7 www.jstage.jst.go.jp
XJ Wang, XC Wang, WS Xiang - World Journal of Microbiology and …, 2009 - Springer
… r and DOG r was obtained and its production of milbemycin A3 and A4 reached 1,450 μg/ml, which … The production of milbemycin A3 and A4 by S. bingchenggensis BC-109-6 in a 50-l …
Number of citations: 47 link.springer.com
YS Yan, HY Xia - Archives of Microbiology, 2021 - Springer
… compounds are milbemycin A3 and A4 (Fig. 1). … of milbemycin A3/A4 and disruption of cyp41 abolished most milbemycin α9/10 production and mildly enhanced the titer of milbemycin A3…
Number of citations: 9 link.springer.com
CL Haber, CL Heckaman, GP Li… - Antimicrobial agents …, 1991 - Am Soc Microbiol
A high-volume screen for anthelmintic microbial metabolites with an avermectinlike mode of action was developed. The primary screen used the free-living nematode Caenorhabditis …
Number of citations: 25 journals.asm.org
K Nonaka, T Tsukiyama, Y OKAMOIO, K Sato… - The Journal of …, 2000 - jstage.jst.go.jp
Twelve newmilbemycins have been isolated and characterized from some strains derived from Streptomyces hygroscopicus subsp. aureolacrimosus SANK60286 and SANK60526. The …
Number of citations: 38 www.jstage.jst.go.jp

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